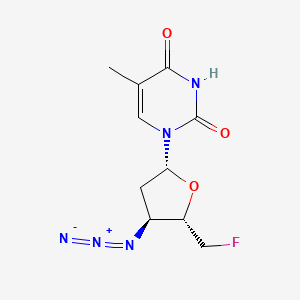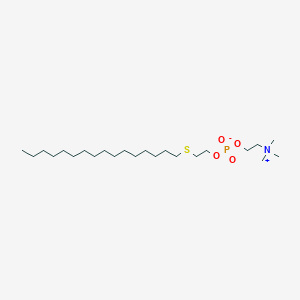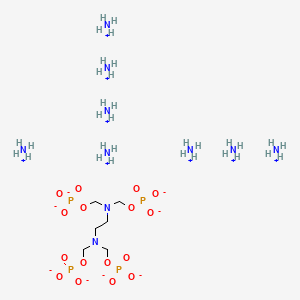
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H44N10O16P4. It is known for its complex structure and significant applications in various scientific fields. This compound is characterized by its high molecular weight and unique chemical properties, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:
Chemistry: It is used as a chelating agent and in the synthesis of various complex compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in various industrial processes, including water treatment and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its interactions with enzymes and other proteins are also of significant interest, as they can modulate biological activities and potentially lead to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to that of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups but similar applications.
Uniqueness
What sets this compound apart from these similar compounds is its higher number of functional groups and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable chelation .
Propiedades
Número CAS |
68901-17-7 |
|---|---|
Fórmula molecular |
C6H44N10O16P4 |
Peso molecular |
636.37 g/mol |
Nombre IUPAC |
octaazanium;[2-[bis(phosphonatooxymethyl)amino]ethyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C6H20N2O16P4.8H3N/c9-25(10,11)21-3-7(4-22-26(12,13)14)1-2-8(5-23-27(15,16)17)6-24-28(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3 |
Clave InChI |
GHGNKSYLWFCTJW-UHFFFAOYSA-N |
SMILES canónico |
C(CN(COP(=O)([O-])[O-])COP(=O)([O-])[O-])N(COP(=O)([O-])[O-])COP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Números CAS relacionados |
1429-50-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


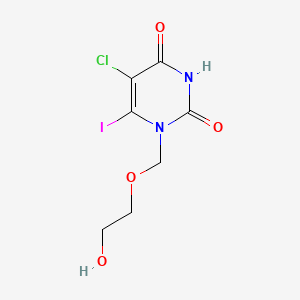
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
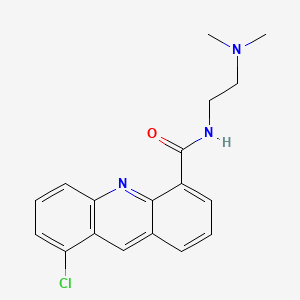
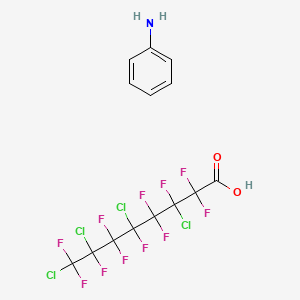
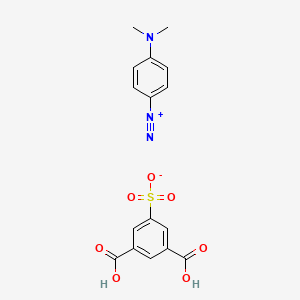

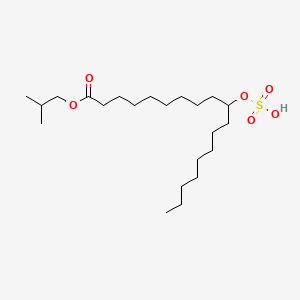
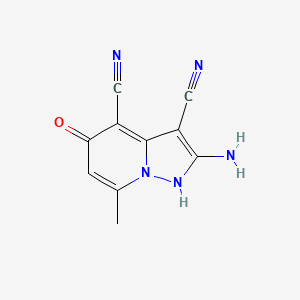
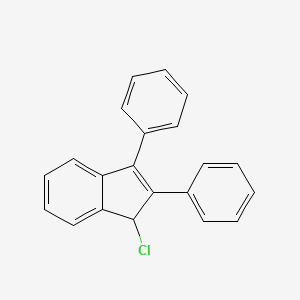
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
